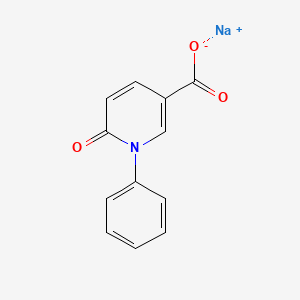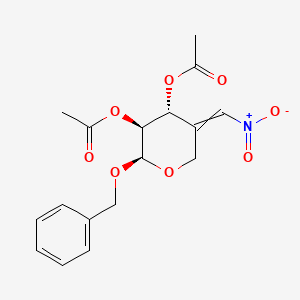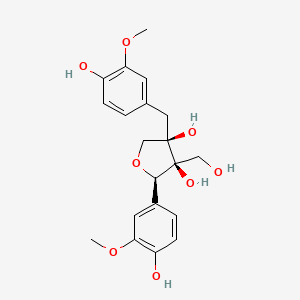
5-Carboxy-N-phenyl-2-1H-pyridone, Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Carboxy-N-phenyl-2-1H-pyridone, Sodium Salt is a chemical compound with the molecular formula C12H8NNaO3 and a molecular weight of 237.19 . It is a metabolite of Pirfenidone, a drug used to treat patients with kidney disease who have diabetes . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Mechanism of Action
Target of Action
5-Carboxy-N-phenyl-2-1H-pyridone, Sodium Salt is a metabolite of Pirfenidone . Pirfenidone is a drug used to treat patients with kidney disease who have diabetes
Mode of Action
As a metabolite of pirfenidone, it may share some of the parent compound’s mechanisms, which include anti-fibrotic and anti-inflammatory effects .
Biochemical Pathways
As a metabolite of Pirfenidone, it might be involved in the pathways related to fibrosis and inflammation .
Result of Action
Given its relation to Pirfenidone, it may contribute to the therapeutic effects of the parent compound, which include reducing fibrosis and inflammation .
Chemical Reactions Analysis
5-Carboxy-N-phenyl-2-1H-pyridone, Sodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Carboxy-N-phenyl-2-1H-pyridone, Sodium Salt has several scientific research applications:
Comparison with Similar Compounds
5-Carboxy-N-phenyl-2-1H-pyridone, Sodium Salt is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
5-Carboxy-N-phenyl-2-1H-pyridone: This compound has a similar structure but lacks the sodium salt component.
5-Carboxy-N-phenyl-2-1H-pyridone-d5: This is a deuterated form of the compound, used as a stable isotope-labeled reference standard.
These similar compounds share some properties with this compound but differ in their specific applications and uses.
Properties
IUPAC Name |
sodium;6-oxo-1-phenylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3.Na/c14-11-7-6-9(12(15)16)8-13(11)10-4-2-1-3-5-10;/h1-8H,(H,15,16);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLLHUZTWQNPIW-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=CC2=O)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8NNaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724515 |
Source


|
| Record name | Sodium 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189982-99-7 |
Source


|
| Record name | Sodium 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3](/img/structure/B562024.png)


